Cas no 1803571-41-6 (1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride)

1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride
- 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride
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- インチ: 1S/C9H14N4.2ClH/c10-8-3-6-13(7-4-8)9-2-1-5-11-12-9;;/h1-2,5,8H,3-4,6-7,10H2;2*1H
- InChIKey: OBSPJFPZVULKKK-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(C2=CC=CN=N2)CCC(CC1)N
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 154
- トポロジー分子極性表面積: 55
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-181452-0.5g |
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |
1803571-41-6 | 0.5g |
$277.0 | 2023-05-01 | ||
Life Chemicals | F2158-1912-2.5g |
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |
1803571-41-6 | 95%+ | 2.5g |
$740.0 | 2023-09-06 | |
Life Chemicals | F2158-1912-0.5g |
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |
1803571-41-6 | 95%+ | 0.5g |
$351.0 | 2023-09-06 | |
TRC | P139786-1g |
1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride |
1803571-41-6 | 1g |
$ 795.00 | 2022-06-03 | ||
Enamine | EN300-181452-0.1g |
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |
1803571-41-6 | 0.1g |
$124.0 | 2023-05-01 | ||
Enamine | EN300-181452-0.05g |
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |
1803571-41-6 | 0.05g |
$83.0 | 2023-05-01 | ||
TRC | P139786-100mg |
1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride |
1803571-41-6 | 100mg |
$ 135.00 | 2022-06-03 | ||
Enamine | EN300-181452-0.25g |
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |
1803571-41-6 | 0.25g |
$176.0 | 2023-05-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23208-1-10G |
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |
1803571-41-6 | 95% | 10g |
¥ 13,569.00 | 2023-04-14 | |
Enamine | EN300-181452-1.0g |
1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride |
1803571-41-6 | 1g |
$356.0 | 2023-05-01 |
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochlorideに関する追加情報
Introduction to 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride (CAS No. 1803571-41-6)
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1803571-41-6, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of this compound consists of a pyridazine ring linked to a piperidine moiety, with an amine group at the 4-position and a dihydrochloride salt form, which enhances its solubility and stability in aqueous solutions.
The pyridazine core is a heterocyclic aromatic compound that serves as a versatile scaffold in medicinal chemistry. Its electron-deficient nature makes it an attractive site for further functionalization, allowing for the design of molecules with tailored biological activities. In contrast, the piperidine ring contributes to the compound's pharmacokinetic properties, including improved oral bioavailability and reduced metabolic clearance. The presence of an amine group at the 4-position provides a site for hydrogen bonding interactions, which can be crucial for binding to biological targets.
Recent advancements in pharmaceutical research have highlighted the importance of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride in the development of novel therapeutic agents. Studies have demonstrated its potential as a lead compound in the design of small-molecule inhibitors targeting various disease pathways. For instance, research has shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in cancer metabolism, such as isocitrate dehydrogenase (IDH) isoforms. The ability to modulate these enzymes has significant implications for the treatment of tumors that rely on altered metabolic pathways for growth and survival.
The dihydrochloride salt form of this compound enhances its pharmaceutical properties by improving solubility and crystallinity. This is particularly important for drug formulation, as it allows for better dissolution rates and more consistent dosing. In clinical trials, compounds with similar salt forms have shown improved pharmacokinetic profiles, leading to enhanced therapeutic efficacy. The stability of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride under various storage conditions also makes it a promising candidate for industrial-scale production and commercialization.
In vitro studies have further elucidated the mechanism of action of this compound. Researchers have identified that it interacts with specific protein targets through non-covalent interactions, including hydrogen bonding and hydrophobic effects. These interactions are critical for achieving high-affinity binding and prolonged residence time at the target site. Additionally, computational modeling techniques have been employed to predict the binding affinity and selectivity of this compound, providing insights into its potential as a drug candidate.
The pyridazine-piperidine scaffold has been extensively studied in medicinal chemistry due to its versatility in generating bioactive molecules. Modifications at various positions on this core structure can lead to compounds with diverse biological activities. For example, substituents introduced at the 3-position of the pyridazine ring or at the 4-position of the piperidine ring can significantly alter the pharmacological profile of the molecule. Such modifications are often guided by structure-activity relationship (SAR) studies, which help optimize potency, selectivity, and pharmacokinetic properties.
One notable application of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is in the development of treatments for neurological disorders. Preliminary research suggests that derivatives of this compound may modulate neurotransmitter systems involved in conditions such as depression and anxiety. The ability to interact with these systems could lead to novel therapeutics that offer improved efficacy over existing treatments. Furthermore, its favorable pharmacokinetic properties make it an attractive candidate for central nervous system (CNS) drug development, where blood-brain barrier penetration is often a challenge.
The synthesis of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridazines followed by condensation with piperidine derivatives. The introduction of the amine group at the 4-position is typically achieved through reductive amination or other functional group transformations. Each step in the synthesis must be rigorously controlled to minimize side reactions and impurities, ensuring that the final product meets pharmaceutical-grade standards.
The role of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride in combinatorial therapy is also an area of active investigation. Studies have shown that combining this compound with other therapeutic agents can lead to synergistic effects, enhancing overall treatment outcomes. For example, its use alongside kinase inhibitors or immunotherapies may improve response rates in patients with refractory diseases. Such combinatorial approaches are increasingly recognized as key strategies in modern medicine.
Ethical considerations and regulatory compliance are paramount when developing new pharmaceuticals like 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride. Clinical trials must be designed following stringent guidelines to ensure patient safety and data integrity. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide frameworks for evaluating new drug candidates before they can be approved for human use. Compliance with these regulations ensures that patients receive safe and effective treatments.
The future prospects for 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride are promising, with ongoing research exploring its potential applications in various therapeutic areas. Advances in drug discovery technologies, such as high-throughput screening and artificial intelligence-driven molecular design, are expected to accelerate the development process. These technologies can help identify new derivatives with improved properties and expand their therapeutic utility.
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